sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
CAS No.:
Cat. No.: VC16775394
Molecular Formula: C10H11N5NaO6P
Molecular Weight: 351.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N5NaO6P |
|---|---|
| Molecular Weight | 351.19 g/mol |
| IUPAC Name | sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
| Standard InChI | InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1 |
| Standard InChI Key | BXJBFCKTIWRKMQ-UHFFFAOYSA-M |
| Canonical SMILES | C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+] |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a fused bicyclic system comprising a furo[3,2-d] dioxaphosphinin ring conjugated to a 6-aminopurine base. The sodium counterion stabilizes the phosphate-oxygen moiety, enhancing solubility in polar solvents. Key structural elements include:
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Purine moiety: The 6-aminopurine group provides hydrogen-bonding capabilities analogous to adenosine, facilitating potential interactions with nucleic acid-processing enzymes .
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Phosphinine-oxido system: The dioxaphosphinin ring introduces torsional constraints and redox-active phosphorus centers, which may influence conformational stability and catalytic activity .
Physicochemical Parameters
While experimental data for the sodium salt are scarce, computational models of related compounds predict the following properties :
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₁N₅NaO₆P |
| Molecular weight | 351.19 g/mol |
| Topological polar SA | ~162 Ų |
| logP (octanol-water) | -3.2 |
| H-bond donors/acceptors | 3 / 11 |
The high topological polar surface area and negative logP value indicate strong hydrophilicity, consistent with nucleotide-like solubility profiles .
Synthetic Pathways and Chemical Reactivity
Synthesis Strategies
The compound’s synthesis likely involves multi-step phosphorylation and purine conjugation reactions. A hypothetical route could proceed as follows:
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Phosphinine ring formation: Cyclocondensation of dihydroxyfuran derivatives with phosphorus oxychloride under anhydrous conditions.
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Purine coupling: Mitsunobu or nucleophilic substitution reactions to attach 6-aminopurine to the phosphinine scaffold.
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Sodium salt formation: Ion exchange chromatography or treatment with sodium hydroxide to isolate the sodium counterion form.
Critical challenges include maintaining stereochemical integrity at the phosphorus center and preventing purine decomposition under acidic/basic conditions .
Stability and Degradation
The compound’s stability profile is influenced by:
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pH sensitivity: The phosphate ester linkage is prone to hydrolysis at extremes of pH, requiring buffered storage conditions.
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Oxidative susceptibility: The phosphinine ring’s redox-active nature necessitates inert atmosphere handling to prevent radical-mediated degradation .
| Parameter | Prediction | Probability |
|---|---|---|
| Intestinal absorption | Moderate | 80.5% |
| Blood-brain barrier | Limited penetration | 65.0% |
| CYP3A4 inhibition | Unlikely | 93.2% |
| Hepatotoxicity | Low risk | 86.2% |
These predictions highlight potential formulation challenges for systemic delivery but support localized therapeutic applications.
Challenges and Future Perspectives
Synthetic Optimization
Key priorities for process chemistry:
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Developing asymmetric catalysis methods to control phosphorus stereochemistry.
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Implementing continuous-flow systems to enhance reaction control and yield.
Biological Validation
Critical studies required:
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In vitro kinase inhibition assays using purified enzyme panels.
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Pharmacokinetic profiling in murine models to assess bioavailability and metabolite formation.
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